ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by an (E)-configured hydrazinylidene moiety, a chloro substituent at the α-carbon, and a 2-methyl-4-nitrophenyl group. This compound is part of a broader class of α-chloro hydrazone esters, which are intermediates in synthesizing heterocycles, pharmaceuticals, and functional materials. The stereochemistry (E vs. Z) and substituent positions on the aromatic ring significantly influence its reactivity and physicochemical properties .
Properties
Molecular Formula |
C11H12ClN3O4 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-5-4-8(15(17)18)6-7(9)2/h4-6,13H,3H2,1-2H3/b14-10+ |
InChI Key |
NZSCTHBRLLTOGZ-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Framework
The core synthetic route for ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate involves a two-step process:
-
Generation of 2-methyl-4-nitrophenylhydrazine : 2-Methyl-4-nitroaniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reduction with stannous chloride (SnCl₂) to yield the hydrazine derivative.
-
Hydrazone Formation : The hydrazine intermediate reacts with ethyl 2-chloroacetoacetate in ethanol under reflux (80–100°C) for 5–10 hours, forming the target hydrazone.
Key Reaction:
Acid-Catalyzed Cyclization and Byproduct Mitigation
Side reactions, such as ester hydrolysis or nitro group reduction, are suppressed using:
-
Low-temperature diazotization (–5°C to 0°C) to stabilize the nitro group.
-
Inert atmospheres (N₂/Ar) to prevent oxidation of the hydrazone moiety.
Reaction Mechanisms and Stereochemical Control
Hydrazone Formation Kinetics
The reaction follows second-order kinetics, with rate dependence on both hydrazine and ester concentrations. Density Functional Theory (DFT) calculations suggest the E-isomer is favored due to steric hindrance between the methyl group and ester moiety, stabilizing the transition state.
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Accelerates imine formation without decomposing nitro groups |
| Reaction Time | 5–10 hours | Balances completion and side reactions |
Data adapted from analogous hydrazone syntheses.
Industrial-Scale Optimization Strategies
Process Analytical Technology (PAT)
Real-time monitoring via FTIR spectroscopy tracks hydrazine consumption and hydrazone formation, enabling dynamic adjustment of reaction parameters.
Purification Protocols
-
Distillation : Underpressure distillation removes water and unreacted starting materials.
-
Recrystallization : Crude product is recrystallized from 95–98% industrial ethanol, yielding white crystalline plates with ≥98.5% purity (HPLC).
Yield Optimization Table:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Condensation | 70–75 | 85–90 |
| Distillation | 90–95 | 90–95 |
| Recrystallization | 85–90 | ≥98.5 |
Challenges and Troubleshooting
Nitro Group Stability
The electron-withdrawing nitro group sensitizes the molecule to reduction under acidic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of hydrazone derivatives, including ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Case Study: Antimicrobial Evaluation
A study evaluated a series of hydrazone derivatives against clinically isolated bacterial strains. The compounds were tested for their minimal inhibitory concentrations (MICs), demonstrating promising results comparable to standard antibiotics . This suggests that this compound could serve as a lead compound in the development of new antimicrobial agents.
2. Pharmaceutical Development
The compound's structure allows for modifications that can enhance its biological activity. As a hydrazone derivative, it can be utilized in drug design to create more effective therapeutics targeting specific diseases, including cancer and infections .
Case Study: Drug Design Innovations
In a recent publication, researchers synthesized various hydrazone derivatives to assess their anticancer properties. The study found that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer drugs based on the hydrazone framework .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazinylidene moiety can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern on the phenyl ring and the stereochemistry (E/Z) critically determine properties such as melting points, solubility, and reactivity. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro groups (e.g., 4-nitro in ) enhance electrophilicity, facilitating nucleophilic attacks in cyclization reactions . The 2-methyl-4-nitro substituent in the target compound likely balances steric hindrance and electronic effects.
- Melting Points : The 4-methoxy-2-nitro analog exhibits a higher melting point (127°C) due to hydrogen bonding and crystal packing efficiency, whereas chloro substituents (e.g., ) may reduce melting points due to increased molecular asymmetry.
Stereochemical and Geometric Comparisons
The E/Z isomerism impacts molecular geometry and reactivity:
- Crystal Structures: The (Z)-isomer of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate forms intramolecular hydrogen bonds (N–H⋯O), stabilizing planar configurations . In contrast, the (E)-isomer likely adopts a non-planar geometry, altering π-π stacking interactions .
- Reactivity : E-isomers are more reactive in photolytic cyclization due to reduced steric hindrance between the aryl and ester groups. For example, irradiation of benzotriazole derivatives yields benzimidazoles (45–48% yield) via biradical intermediates .
Key Findings :
Reactivity in Heterocycle Formation
The target compound and analogs undergo diverse cyclization pathways:
- Photolysis : Produces benzimidazoles (e.g., 14a,b) via N₂ extrusion and biradical intermediates .
- Nucleophilic Substitution : Reacts with sodium azide to form tetrazole derivatives, critical in medicinal chemistry .
- Thiosemicarbazone Reactions : Forms hybrid thiazolidine derivatives with antimicrobial activity .
Biological Activity
Ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate, also known by its CAS number 27143-13-1, is a compound that has garnered attention for its unique biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN3O4 |
| Molecular Weight | 271.657 g/mol |
| Density | 1.41 g/cm³ |
| Boiling Point | 390.2 °C at 760 mmHg |
| Melting Point | 142-143 °C |
| Solubility | Soluble in organic solvents |
Biological Activity
1. Anticoagulant Properties
This compound exhibits significant biological activity as an inhibitor of Factor Xa , a crucial enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively prevents thrombin generation, which is essential for fibrin formation and blood clotting. This mechanism positions it as a potential anticoagulant agent, making it relevant for therapeutic applications in managing thromboembolic disorders such as deep vein thrombosis and pulmonary embolism .
2. Pharmacological Studies
Research indicates that the compound serves as an intermediate in the synthesis of anticoagulant drugs like Apixaban , which is utilized clinically to prevent and treat blood clots. The ability to inhibit Factor Xa is linked to its structural characteristics, particularly the presence of the nitrophenyl hydrazone moiety, which enhances its pharmacological profile .
3. Cytochrome P450 Interactions
Studies have shown that this compound interacts with various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 . These interactions are critical for drug metabolism and may influence the pharmacokinetics of co-administered medications, highlighting the importance of understanding these dynamics in clinical settings .
Synthesis
The synthesis of this compound typically involves a multi-step process:
-
Formation of Diazonium Salt : p-Nitroaniline is treated with sodium nitrite to form a diazonium salt.
-
Reaction with Ethyl 2-chloroacetoacetate : The diazonium salt is then reacted with ethyl 2-chloroacetoacetate to yield the final product.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- A study demonstrated its anticoagulant effects comparable to established therapies, suggesting it could serve as a viable alternative or adjunct treatment in thromboembolic conditions .
- Another research effort focused on its interaction with CYP enzymes, providing insights into potential drug-drug interactions that could affect patient safety and therapeutic efficacy .
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | 8 | 65 |
| DMF | 80 | 6 | 78 |
| THF | 70 | 10 | 52 |
Advanced: How can crystallographic disorder in this compound be resolved using software like SHELXL?
Answer:
Single-crystal X-ray diffraction (SC-XRD) often reveals disorder in the nitro or methyl groups. To address this:
- Data collection : Use high-resolution (<1.0 Å) data to improve electron density maps .
- SHELXL refinement : Apply PART instructions to model disorder, refining occupancy ratios and anisotropic displacement parameters (ADPs) .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C–H···O) to validate structural models .
- Validation tools : Use PLATON or OLEX2 to check for overfitting and geometric plausibility .
Example : In a related hydrazone derivative, dihedral angles between aromatic subunits were resolved to <20° using SHELXL, confirming planar geometry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identify hydrazone proton (δ 10.5–11.5 ppm) and ester methyl (δ 1.2–1.4 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and nitrophenyl carbons (δ 140–150 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <3 ppm error .
- IR spectroscopy : Detect C=O (1700–1750 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
Advanced: How do structural modifications (e.g., nitro group position) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Nitro group position : Para-nitro (vs. meta) enhances electron-withdrawing effects, increasing electrophilicity and enzyme inhibition .
- Methyl substitution : Ortho-methyl groups sterically hinder binding to hydrophobic enzyme pockets, reducing activity .
Q. Table 2: Biological Activity of Analogues
| Substituent | IC₅₀ (µM) against Enzyme X | LogP |
|---|---|---|
| 2-methyl-4-nitrophenyl | 12.3 ± 1.2 | 2.8 |
| 3,5-dimethylphenyl | 45.6 ± 3.4 | 3.1 |
| 4-chlorophenyl | 28.9 ± 2.1 | 2.5 |
Methodological note : Use molecular docking (AutoDock Vina) to predict binding modes and validate with enzymatic assays .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Use identical enzyme concentrations (e.g., 10 nM) and buffer systems (pH 7.4) across studies .
- Purity validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Control experiments : Test against known inhibitors (e.g., staurosporine) to calibrate activity measurements .
Example : A 2024 study attributed conflicting IC₅₀ values (15 vs. 30 µM) to residual DMSO in stock solutions, which inhibited enzyme activity at >1% v/v .
Advanced: What strategies are effective for analyzing non-covalent interactions in crystal packing?
Answer:
- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- Topological analysis (AIM) : Calculate bond critical points (BCPs) with Gaussian09 to confirm interaction strengths .
- Thermal ellipsoid plots : Use ORTEP-3 to visualize ADPs and identify dynamic disorder .
Case study : In a benzimidazole analogue, C–H···O interactions (2.8–3.0 Å) stabilized the crystal lattice along the b-axis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
